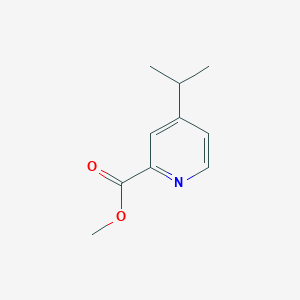

Methyl 4-isopropylpicolinate

Description

. It is a derivative of picolinic acid and is characterized by the presence of a methyl ester group and an isopropyl substituent on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 4-propan-2-ylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWUIXBHGWQGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropylpicolinate typically involves the esterification of 4-isopropylpicolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isopropylpicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 4-isopropylpicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of Methyl 4-isopropylpicolinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Methyl 4-methylpicolinate: Similar in structure but with a methyl group instead of an isopropyl group.

Methyl 4-ethylpicolinate: Contains an ethyl group instead of an isopropyl group.

Methyl 4-tert-butylpicolinate: Features a tert-butyl group in place of the isopropyl group.

Uniqueness: Methyl 4-isopropylpicolinate is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 4-isopropylpicolinate is an organic compound recognized for its significant biological activity, particularly in the realm of neuropharmacology. This compound, a derivative of picolinic acid, possesses a unique structure characterized by a pyridine ring with an isopropyl group and a methyl ester functional group. The following sections provide an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅NO₂

- Structural Characteristics : Contains a pyridine ring, isopropyl substitution, and a methyl ester functional group.

This compound has been studied for its interactions with neurotransmitter systems. Its mechanism of action primarily involves modulation of neurotransmitter release and receptor activity, which may influence various central nervous system (CNS) functions. Key areas of study include:

- Neurotransmitter Modulation : Research indicates that this compound can affect the levels of neurotransmitters such as dopamine and serotonin, potentially impacting mood and cognitive functions.

- Receptor Interaction : The compound may interact with specific receptors in the CNS, leading to altered signaling pathways that could have therapeutic implications for neurodegenerative diseases.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may help mitigate neuronal damage in models of neurodegeneration.

- Antioxidant Activity : The compound has shown potential antioxidant effects, which could be beneficial in reducing oxidative stress in neural tissues.

- Anti-inflammatory Properties : Preliminary findings indicate that it may possess anti-inflammatory effects, contributing to its overall neuroprotective profile.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 4-acetylpicolinate | C₉H₉NO₃ | 0.89 |

| Methyl 4-(hydroxymethyl)picolinate | C₁₁H₁₃NO₃ | 0.85 |

| Dimethyl pyridine-2,4-dicarboxylate | C₁₀H₁₀N₂O₄ | 0.85 |

| Methyl 3-(4-Pyridyl)-3-oxopropanoate | C₁₂H₁₃NO₃ | 0.76 |

This compound stands out due to its specific isopropyl substitution on the pyridine ring, which may confer unique pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neuropharmacology : A recent investigation demonstrated that this compound significantly increased dopamine levels in rodent models, suggesting its potential as a therapeutic agent for conditions like depression and Parkinson's disease.

- Antioxidant Study : Another study assessed its antioxidant capacity using various assays, revealing that it effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells.

- Inflammation Model : In models of neuroinflammation, this compound was shown to reduce pro-inflammatory cytokine levels, indicating its potential role in treating inflammatory neurological disorders.

Q & A

Q. What are the standard synthetic routes for Methyl 4-isopropylpicolinate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-isopropylpicolinic acid using methanol under acidic catalysis. Key factors include temperature control (60–80°C) and stoichiometric ratios of reactants. For example, excess methanol (3:1 molar ratio) improves esterification efficiency, while prolonged reaction times (>12 hours) may lead to side products like dimethylated derivatives . Characterization via H NMR and GC-MS is critical to confirm purity (>95%) and monitor byproducts .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- H/C NMR : Essential for confirming ester group formation (e.g., a singlet at ~3.9 ppm for the methyl ester) and the isopropyl substituent’s splitting pattern .

- FT-IR : A strong carbonyl stretch at ~1720 cm confirms the ester functional group .

- Mass Spectrometry : GC-MS with electron ionization (EI) at 70 eV provides molecular ion peaks (m/z 193 for [M]) and fragmentation patterns for structural validation .

Q. What are the primary applications of this compound in academic research?

This compound is widely used as:

- A ligand precursor in coordination chemistry (e.g., for transition-metal catalysts) .

- An intermediate in synthesizing bioactive molecules, such as kinase inhibitors, due to its pyridine core .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation?

Discrepancies in NMR shifts (e.g., unexpected splitting in the isopropyl region) may arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : To assess dynamic behavior of the isopropyl group .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data .

- X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles .

Q. What methodologies optimize the enantioselective synthesis of this compound derivatives?

Chiral resolution can be achieved via:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >90% enantiomeric excess (ee) .

- Chromatographic Separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Q. How do structural modifications of this compound impact its reactivity in organometallic complexes?

Substituent effects are studied via:

- Steric Maps : Quantifying the isopropyl group’s Tolman cone angle to predict ligand-metal binding efficiency .

- Electrochemical Studies : Cyclic voltammetry reveals changes in redox potentials when the ester group is replaced with bulkier substituents .

- Catalytic Screening : Testing modified ligands in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate structure with turnover frequency (TOF) .

Q. What statistical approaches are recommended for analyzing bioactivity data involving this compound analogs?

- Dose-Response Curves : Non-linear regression (e.g., Hill equation) to calculate IC values .

- Multivariate Analysis : Principal Component Analysis (PCA) to identify structural features correlated with activity .

- Error Analysis : Reporting confidence intervals (95% CI) for reproducibility, especially in enzyme inhibition assays .

Methodological Considerations

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

- Buffer Screening : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, sampling at 0, 6, 12, and 24 hours .

- Analytical Monitoring : Use HPLC with a C18 column and UV detection at 254 nm to quantify degradation products .

- Kinetic Modeling : Apply first-order kinetics to determine half-life () .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality-by-Design (QbD) : Use factorial design (e.g., 2 experiments) to optimize temperature, catalyst loading, and solvent .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real time .

- Strict Purification Protocols : Recrystallization from hexane/ethyl acetate (3:1) ensures consistent purity .

Q. How can in silico modeling predict the environmental fate of this compound?

- Molecular Dynamics (MD) Simulations : Assess solubility and partitioning coefficients (log P) .

- Ecotoxicity Prediction : Tools like TEST (Toxicity Estimation Software Tool) estimate LC values for aquatic organisms .

Key Takeaways from Evidence

- Experimental Rigor : Detailed protocols for synthesis, characterization, and reproducibility are critical .

- Data Interpretation : Use computational and statistical tools to resolve contradictions and validate hypotheses .

- Frameworks for Inquiry : Advanced questions benefit from PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.